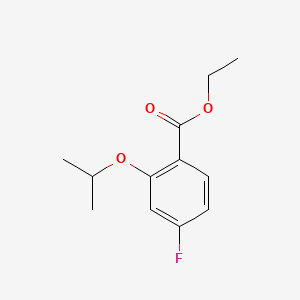

Ethyl 4-fluoro-2-isopropoxybenzoate

CAS No.:

Cat. No.: VC18800893

Molecular Formula: C12H15FO3

Molecular Weight: 226.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FO3 |

|---|---|

| Molecular Weight | 226.24 g/mol |

| IUPAC Name | ethyl 4-fluoro-2-propan-2-yloxybenzoate |

| Standard InChI | InChI=1S/C12H15FO3/c1-4-15-12(14)10-6-5-9(13)7-11(10)16-8(2)3/h5-8H,4H2,1-3H3 |

| Standard InChI Key | SDMNQJOADDMEEU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)F)OC(C)C |

Introduction

Ethyl 4-fluoro-2-isopropoxybenzoate is a chemical compound belonging to the class of benzoate esters. It is characterized by the presence of a fluorine atom and an isopropoxy group attached to the aromatic ring, contributing to its unique chemical properties. This compound is utilized in various scientific and industrial applications due to its reactivity and functional groups.

Synthesis

The synthesis of ethyl 4-fluoro-2-isopropoxybenzoate typically involves several steps, often carried out under controlled temperatures and conditions to optimize yield and purity. Solvents like dichloromethane or tetrahydrofuran may be used to facilitate the reaction process. The specific synthesis pathway can vary depending on the starting materials and desired purity of the final product.

Applications

Ethyl 4-fluoro-2-isopropoxybenzoate finds applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural features that may enhance its biological activity and chemical reactivity. Its potential applications underscore its significance in various chemical industries.

Chemical Reactions and Mechanism

Ethyl 4-fluoro-2-isopropoxybenzoate undergoes several chemical reactions, including nucleophilic substitution and hydrolysis. The choice of reagents and conditions significantly affects reaction rates and yields. For instance, using stronger bases can enhance nucleophilic attack during substitution reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 5-chloro-3-fluoro-2-isopropoxybenzoate | Contains chlorine instead of fluorine at position 5 | Potentially different biological activities due to chlorine substitution |

| Ethyl 2-fluoro-3-isopropoxybenzoate | Fluorine at position 2 | May exhibit different reactivity patterns |

| Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate | Contains bromine at position 3 | Different halogen effects on biological activity |

These comparisons highlight how variations in halogen substitutions can influence reactivity and biological properties, making ethyl 4-fluoro-2-isopropoxybenzoate unique among its peers.

Research Findings and Future Directions

While specific kinetic studies on ethyl 4-fluoro-2-isopropoxybenzoate may be limited, its reactivity due to the electron-withdrawing effect of the fluorine atom makes it a valuable compound for further research. Future studies could focus on exploring its potential therapeutic roles and optimizing its synthesis for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume